REACTION_CXSMILES
|
[CH3:1][O:2][N:3]([CH3:15])[C:4]([C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[NH:8][N:7]=1)=[O:5].FC(F)(F)C(OC1C(OC(=O)C(F)(F)F)=C([I:27])C=CC=1)=O.II.OS([O-])=O.[Na+]>C(Cl)Cl>[I:27][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[NH:8][N:7]=[C:6]2[C:4]([N:3]([O:2][CH3:1])[CH3:15])=[O:5] |f:3.4|
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C1=NNC2=CC=CC=C12)C
|
Name
|
bis(trifluoroacetoxy)iodobenzene
|
Quantity
|
28.78 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC=1C(=C(C=CC1)I)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
FILTRATION
|
Details
|
which was then filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
triturated with a small amount of CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The combined solids were dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C2C(=NNC2=CC1)C(=O)N(C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.4 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |